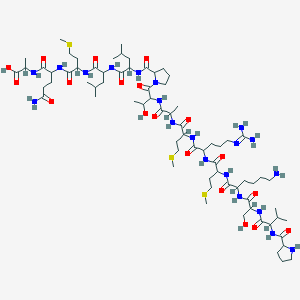![molecular formula C₈₂H₁₂₉N₂₅O₂₁S₂ B612764 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide CAS No. 318480-38-5](/img/structure/B612764.png)
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adrenomedullin (16-31), human, is a peptide fragment derived from the larger peptide hormone adrenomedullin. Adrenomedullin was initially isolated from human pheochromocytoma tissue in 1993. It is a multifunctional regulatory peptide involved in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of adrenomedullin (16-31) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from the amino acids to allow for subsequent coupling reactions.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of adrenomedullin (16-31) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: Adrenomedullin (16-31) can undergo oxidation reactions, particularly at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Peptide fragments can undergo substitution reactions, where specific amino acids are replaced with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Adrenomedullin (16-31) hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese, Faltung und Stabilität verwendet.
Biologie: Untersucht für seine Rolle in der zellulären Signalübertragung, insbesondere in Gefäß- und Immunzellen.
Medizin: Erforscht für sein therapeutisches Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen, entzündlichen Erkrankungen und Krebs.
Industrie: Anwendung bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Instrumenten.
5. Wirkmechanismus
Adrenomedullin (16-31) übt seine Wirkung durch Wechselwirkungen mit spezifischen Rezeptoren auf Zielzellen aus. Die wichtigsten beteiligten Rezeptoren sind der Calcitonin-Rezeptor-ähnliche Rezeptor (CALCRL) und die Rezeptoren, die die Aktivität modifizieren (RAMP2 und RAMP3). Diese Rezeptoren aktivieren intrazelluläre Signalwege, darunter zyklisches Adenosinmonophosphat (cAMP) und Proteinkinase A (PKA), was zu Vasodilatation, entzündungshemmenden Reaktionen und Angiogenese führt .
Wirkmechanismus
Adrenomedullin (16-31) exerts its effects through interactions with specific receptors on target cells. The primary receptors involved are the calcitonin receptor-like receptor (CALCRL) and receptor activity-modifying proteins (RAMP2 and RAMP3). These receptors activate intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to vasodilation, anti-inflammatory responses, and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Adrenomedullin (16-31) gehört zur Familie des Calcitonin-Gen-verwandten Peptids (CGRP), die Folgendes umfasst:
Calcitonin: Beteiligt an der Calciumhomöostase und dem Knochenstoffwechsel.
Amylin: Reguliert den Glukosestoffwechsel und die Sättigung.
CGRP: Starker Vasodilatator, der an der Pathophysiologie der Migräne beteiligt ist.
Einzigartigkeit: Adrenomedullin (16-31) ist einzigartig aufgrund seiner spezifischen Rezeptorinteraktionen und multifunktionalen Rollen bei Vasodilatation, Angiogenese und entzündungshemmenden Reaktionen. Im Gegensatz zu anderen Mitgliedern der CGRP-Familie hat es ein breiteres Spektrum an physiologischen Wirkungen und therapeutischem Potenzial .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H129N25O21S2/c1-10-42(6)64(79(126)99-55(67(87)114)32-47-21-23-49(110)24-22-47)106-74(121)54(26-28-61(86)112)97-76(123)58(34-48-35-90-39-93-48)100-68(115)43(7)94-75(122)56(31-40(2)3)101-71(118)51(19-14-15-29-83)96-73(120)53(25-27-60(85)111)98-78(125)63(41(4)5)105-81(128)66(45(9)109)107-77(124)59-38-130-129-37-50(84)69(116)95-52(20-16-30-91-82(88)89)72(119)102-57(33-46-17-12-11-13-18-46)70(117)92-36-62(113)104-65(44(8)108)80(127)103-59/h11-13,17-18,21-24,35,39-45,50-59,63-66,108-110H,10,14-16,19-20,25-34,36-38,83-84H2,1-9H3,(H2,85,111)(H2,86,112)(H2,87,114)(H,90,93)(H,92,117)(H,94,122)(H,95,116)(H,96,120)(H,97,123)(H,98,125)(H,99,126)(H,100,115)(H,101,118)(H,102,119)(H,103,127)(H,104,113)(H,105,128)(H,106,121)(H,107,124)(H4,88,89,91)/t42-,43-,44+,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSITIBGEJGZGX-FXMFISEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)CC4=CC=CC=C4)CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)[C@@H](C)O)CC4=CC=CC=C4)CCCNC(=N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H129N25O21S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1865.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











